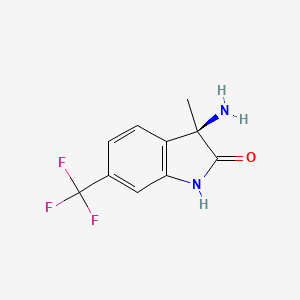
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is a compound of significant interest in the field of organic chemistry. It features a unique structure with an indole core, which is a common motif in many biologically active molecules. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
The synthesis of (3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one typically involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and reduce costs.
Chemical Reactions Analysis
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its stability and activity, making it a candidate for drug development.
Industry: The compound’s chemical properties make it valuable in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which (3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one can be compared with other similar compounds, such as:
(3R)-3-amino-3-methyl-6-(difluoromethyl)-1H-indol-2-one: This compound has a similar structure but with a difluoromethyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
(3R)-3-amino-3-methyl-6-(chloromethyl)-1H-indol-2-one:
(3R)-3-amino-3-methyl-6-(bromomethyl)-1H-indol-2-one: This compound features a bromomethyl group, which affects its chemical stability and biological activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and activity compared to its analogs.
Properties
Molecular Formula |
C10H9F3N2O |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)6-3-2-5(10(11,12)13)4-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
WUAZBJKMMLLGPV-SECBINFHSA-N |
Isomeric SMILES |
C[C@]1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















